molecular formula C16H18N4O3 B398184 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE

5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE

Cat. No.: B398184
M. Wt: 314.34g/mol
InChI Key: OVLYFSKVNHAJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE: is a complex organic compound that features a morpholine ring, a nitro group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the morpholine ring through cyclization reactions involving amino alcohols or related compounds . The pyridine moiety can be introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors or enzymes. The pyridine moiety can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro group and the pyridine moiety in 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE makes it unique, as it combines the reactivity of the nitro group with the binding properties of the pyridine ring

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34g/mol

IUPAC Name

5-morpholin-4-yl-2-nitro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C16H18N4O3/c21-20(22)16-4-3-14(19-6-8-23-9-7-19)10-15(16)18-12-13-2-1-5-17-11-13/h1-5,10-11,18H,6-9,12H2

InChI Key

OVLYFSKVNHAJIL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3

Origin of Product

United States

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